molecular formula C14H20N2O5S2 B4444777 3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid

3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid

Cat. No.: B4444777
M. Wt: 360.5 g/mol
InChI Key: PZESKESUZWZLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a sulfonyl group. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and monitoring reaction progress is common. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylphenyl)amino]butanoic acid
  • 3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylpyridine-2-carbonyl)amino]butanoic acid

Uniqueness

3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c1-9(2)12(14(18)19)15-13(17)11-7-10(8-22-11)23(20,21)16-5-3-4-6-16/h7-9,12H,3-6H2,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZESKESUZWZLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid
Reactant of Route 2
3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid
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3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid
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3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid
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3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid
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3-Methyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]butanoic acid

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